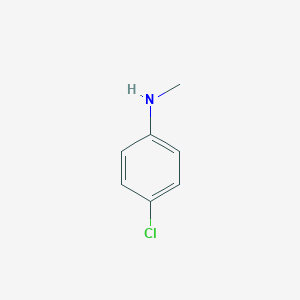

4-Chloro-N-methylaniline

Description

Properties

IUPAC Name |

4-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEYKKJMLOFDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239331 | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-96-7 | |

| Record name | 4-Chloro-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-N-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXY9JA2P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 4-chloro-N-methylaniline, a key intermediate in the pharmaceutical and chemical industries. This document details various synthetic routes, including N-methylation of 4-chloroaniline (B138754), reductive amination, and cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.

N-Methylation of 4-Chloroaniline

The direct methylation of 4-chloroaniline is a common and straightforward approach for the synthesis of this compound. Various methylating agents can be employed, each with its own advantages and specific reaction conditions.

Using Dimethyl Carbonate

Dimethyl carbonate (DMC) is considered a green methylating agent and can be used for the selective mono-methylation of anilines. This method often requires high temperatures and pressures, making a continuous flow setup particularly suitable.

Experimental Protocol:

A continuous flow system is utilized, equipped with a high-temperature tube reactor. Stock solutions of 4-chloroaniline (2 M in NMP), dimethyl carbonate (6 M in NMP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 M in NMP) are prepared. The reagents are pumped into the reactor at a defined flow rate to achieve the desired residence time. The reaction is conducted at 250 °C. After the system equilibrates, the product stream is collected.[1]

Using Methyl Iodide

Methyl iodide is a highly reactive methylating agent. The reaction typically proceeds under basic conditions to neutralize the hydroiodic acid formed. Over-methylation to the quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled. A method for the N-alkylation of primary amines involves initial protection as an N-trifluoroacetyl derivative, followed by methylation with methyl iodide and subsequent deprotection.[2]

Experimental Protocol:

To a solution of 4-chloro-N,N-dimethylaniline (15.0 mmol) in dichloromethane (B109758) (15.0 mL), potassium carbonate (60.0 mmol) and methyl iodide (60.1 mmol) are added. The reaction mixture is stirred in a sealed vessel. While this protocol is for the synthesis of the quaternary salt, it illustrates the general conditions for methylation with methyl iodide.[3] For selective mono-methylation, careful control of stoichiometry and reaction conditions is crucial.

Using Dimethyl Sulfate (B86663)

Dimethyl sulfate is another effective methylating agent. Similar to methyl iodide, it is toxic and requires careful handling. The reaction is typically performed in the presence of a base.

Experimental Protocol:

A general procedure involves dissolving the aniline (B41778) in a suitable solvent and adding a base, followed by the dropwise addition of dimethyl sulfate at a controlled temperature. For instance, in the synthesis of methyl salicylate, salicylic (B10762653) acid and sodium bicarbonate are heated, and then dimethyl sulfate is added and the mixture is stirred at 90 °C for 90 minutes.[4] A similar approach can be adapted for 4-chloroaniline.

Reductive Amination of 4-Chloroaniline

Reductive amination is a versatile method for forming C-N bonds. In the context of this compound synthesis, this typically involves the reaction of 4-chloroaniline with formaldehyde (B43269) to form an intermediate which is then reduced.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde.[5] This method is advantageous as it typically avoids the formation of quaternary ammonium salts.

Mechanism Overview:

The reaction begins with the formation of an iminium ion from the amine and formaldehyde. The formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine, with the concurrent release of carbon dioxide. For a primary amine, this process can occur twice to yield a tertiary amine. To achieve mono-methylation, the stoichiometry of the reagents must be carefully controlled.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines from aryl halides.[6][7] This reaction offers broad substrate scope and functional group tolerance.[6][8]

Mechanism Overview:

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired aryl amine and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical for the efficiency of the reaction.[7]

Quantitative Data Summary

| Synthesis Method | Methylating/Coupling Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Methylation | Dimethyl Carbonate | - | DBU | NMP | 250 | 88 | [1] |

| N-Methylation | Methyl Iodide & N-trifluoroacetylation | - | Base | - | - | High | [2] |

| N-Methylation | Dimethyl Sulfate | - | NaHCO₃ | - | 90 | - | [4] |

| Reductive Amination | Formaldehyde/Formic Acid | - | - | - | - | - | [5] |

| Buchwald-Hartwig | Aryl Halide & Methylamine | Pd(0) complex | Various | Toluene, etc. | Room Temp - 110 | - | [6][7] |

Note: Specific yield for this compound via some of these methods was not available in the searched literature and would require experimental determination.

Visualizations

N-Methylation of 4-Chloroaniline (General Pathway)

Caption: General reaction scheme for the N-methylation of 4-chloroaniline.

Reductive Amination (Eschweiler-Clarke) Mechanism

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow: General Synthesis

Caption: A generalized experimental workflow for the synthesis of this compound.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Physical and Spectral Properties of 4-Chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and spectral data for 4-Chloro-N-methylaniline (CAS No. 932-96-7). The information is presented in a structured format to facilitate easy reference and comparison for research and development applications.

Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is recognized for its utility as an intermediate in the synthesis of various dyes and pharmaceuticals.[2] The key physical characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈ClN[1] |

| Molecular Weight | 141.60 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting Point | Not available |

| Boiling Point | 238-240 °C[4] |

| Density | 1.169 g/mL at 25 °C[2] |

| Refractive Index | 1.584 at 20 °C[2] |

| Solubility | While specific data for this compound is limited, related compounds like 4-chloroaniline (B138754) have limited solubility in water, which increases with temperature, and are generally soluble in organic solvents such as ethanol, methanol, and acetone.[5] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following sections detail the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.13 | d, J = 7.9 Hz | 2H | Aromatic CH |

| 6.34 | d, J = 8.0 Hz | 2H | Aromatic CH |

| 3.59 | s | 1H | NH |

| 2.65 | s | 3H | CH₃ |

Note: Data acquired on a 400 MHz instrument in CDCl₃.[6][7]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 147.91 | Aromatic C-N |

| 129.01 | Aromatic C-H |

| 121.81 | Aromatic C-Cl |

| 113.44 | Aromatic C-H |

| 30.79 | CH₃ |

Note: Data acquired on a 101 MHz instrument in CDCl₃.[7][8]

The infrared spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are typically observed in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch |

| ~3000-3100 | Aromatic C-H Stretch |

| ~2800-3000 | Aliphatic C-H Stretch |

| ~1600 | Aromatic C=C Bending |

| ~1300 | C-N Stretch |

| ~1000-1100 | C-Cl Stretch |

Note: Specific peak values can be found in various spectral databases. A study utilizing FT-IR and FT-Raman spectroscopy has provided a detailed vibrational analysis of this molecule.[9][10]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the key observed ion is:

| m/z | Interpretation |

| 141.03 | Molecular Ion [M]⁺ |

Note: Data obtained via electron ionization (EI).[1]

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques. While detailed, step-by-step experimental protocols are not available in the cited literature, the following provides an overview of the general methodologies employed.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz and 101 MHz spectrometer, respectively.[7] The solvent used was deuterated chloroform (B151607) (CDCl₃).[6][8] The sample was dissolved in the deuterated solvent, placed in an NMR tube, and analyzed. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

-

IR Spectroscopy: Infrared spectra are typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[9] The data for this compound is available for the liquid film state.[1] This involves placing a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) and passing an infrared beam through it.

-

Mass Spectrometry: The mass spectrum was obtained using electron ionization (EI) as the ionization method.[1] In this technique, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Relationship of Analysis

The following diagram illustrates the workflow for the characterization of this compound, from its basic physical properties to detailed structural elucidation through various spectroscopic methods.

Caption: Workflow for the characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound(932-96-7) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound(932-96-7) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR, FT-Raman, NMR spectra and DFT calculations on this compound. | Semantic Scholar [semanticscholar.org]

Section 1: N,N-diethyl-2-phenylacetamide (DEPA) (CAS: 2431-96-1)

An In-depth Technical Guide to N,N-diethyl-2-phenylacetamide (DEPA) and a Summary of 4-Chloro-N-methylaniline Properties

This technical guide provides a comprehensive overview of the chemical and biological properties of N,N-diethyl-2-phenylacetamide (DEPA), a compound of interest for its insect repellent activities. Additionally, this guide includes a summary of the chemical properties of this compound, corresponding to the initially provided CAS number. This information is intended for researchers, scientists, and professionals in drug development.

N,N-diethyl-2-phenylacetamide, commonly known as DEPA, is a broad-spectrum insect repellent.[1][2][3][4] Its efficacy is comparable to N,N-diethyl-3-methylbenzamide (DEET), and it is active against a range of hematophagous insects including mosquitoes, flies, fleas, and ticks, as well as land leeches and cockroaches.[1][3] Toxicological studies have indicated that DEPA is safe for human use.[3]

Core Chemical Properties of DEPA

The following table summarizes the key chemical and physical properties of N,N-diethyl-2-phenylacetamide.

| Property | Value | Source(s) |

| Molecular Formula | C12H17NO | [1][5][6][7] |

| Molecular Weight | 191.27 g/mol | [1][6][7] |

| Appearance | Clear Colorless Oil / Faintly yellowish colored liquid | [1][3] |

| Boiling Point | 169-171 °C at 18 mm Hg | [1] |

| Density | 1.004 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.522 | [1] |

| Melting Point | 84-86 °C | [1] |

| Flash Point | >230 °F | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Experimental Protocols

Synthesis of N,N-diethyl-2-phenylacetamide (DEPA)

One method for synthesizing DEPA involves the reaction of phenylacetic acid with N,N-diethyl carbamoyl (B1232498) chloride in the presence of 1-methylimidazole (B24206).[8]

-

Materials:

-

Phenylacetic acid (1 Mole)

-

N,N-diethyl carbamoyl chloride (1 Mole)

-

1-methylimidazole (1.2 Mole)

-

Water

-

Two-necked round-bottom flask (1 liter)

-

Air condenser

-

Magnetic stirrer

-

Pressure-equalizing funnel

-

-

Procedure:

-

Combine 136 g (1 Mole) of phenyl acetic acid and 136 g (1 Mole) of N,N-diethyl carbamoyl chloride in a 1-liter two-necked round-bottom flask equipped with an air condenser and placed on a magnetic stirrer.[8]

-

Add 98 g (1.2 Mole) of 1-methylimidazole to the flask at room temperature using a pressure-equalizing funnel.[8]

-

Stir the reaction mixture constantly for 30 minutes at room temperature after the complete addition of 1-methylimidazole.[8]

-

Treat the reaction mixture with 250 ml of water, leading to the formation of two layers.[8]

-

Separate the organic layer.[8]

-

Obtain pure, colorless N,N-diethyl-2-phenylacetamide by vacuum distillation of the organic layer. The expected yield is approximately 98%, with a purity of over 99.5% as analyzed by GC-MS.[8]

-

Another documented method involves converting phenylacetic acid to its acid halide using a halogenating agent, followed by treatment with diethylamine.[3] A similar procedure is reported for the synthesis of N,N-diethylbenzamide, which can be adapted for DEPA. This involves reacting the corresponding acid chloride with N,N-diethylamine in the presence of silver acetate (B1210297) and sodium acetate in diethyl ether.[9]

Biological Activity and Signaling Pathways

DEPA functions as an insect repellent by interacting with odorant receptors (Ors) and gustatory receptors (GRs) in insects like mosquitoes.[1][2] However, the detailed mechanism of action is still considered inconclusive.[1][2] The compound has a marked effect on the central and peripheral nervous systems of insects, inducing behavioral and psychic changes.[3] The lethal dose (LD50) in rats has been determined to be 806.9 mg/kg, with mortality attributed to direct action on the central nervous system leading to respiratory failure and circulatory arrest.[3]

Logical Workflow for DEPA Synthesis

Caption: Synthesis of DEPA from phenylacetic acid.

Conceptual Diagram of DEPA's Mode of Action

Caption: DEPA's interaction with insect sensory systems.

Section 2: this compound (CAS: 932-96-7)

This compound is an organic compound primarily used as an intermediate in the synthesis of various products, including pharmaceuticals, agrochemicals, and dyes.[10][11] It is a colorless to pale yellow or yellow-brown liquid.[10][11][12]

Core Chemical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C7H8ClN | [10][11] |

| Molecular Weight | 141.60 g/mol | [10][13] |

| Appearance | Colorless to Yellow to Orange clear liquid / clear yellow to yellow-brown liquid | [10][12] |

| Boiling Point | 239 °C (lit.) / 142 °C at 40 mmHg | [10][12] |

| Density | 1.169 g/mL at 25 °C (lit.) | [10][12] |

| Refractive Index | n20/D 1.584 (lit.) | [10][12] |

| Flash Point | 125 °F / 51 °C | [10][12][14] |

| pKa | 3.9 (+1) at 25°C | [10][12] |

| Vapor Pressure | 0.0372 mmHg at 25°C | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents | [11][15] |

| Storage | Room Temperature, in a cool and dark place (<15°C recommended), under inert gas | [16][17] |

Spectroscopic Data Acquisition Protocols

General protocols for acquiring spectroscopic data for compounds like this compound are as follows:

-

¹H NMR Spectroscopy: A standard single-pulse experiment is conducted on a spectrometer tuned to the proton frequency. Key parameters typically include a spectral width of 12-16 ppm, a pulse angle of 30-90 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. To achieve a good signal-to-noise ratio, 8 to 16 scans are usually acquired.[18]

-

¹³C NMR Spectroscopy: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.[18]

-

FT-IR Spectroscopy: A background spectrum is first recorded. The sample is then placed in the infrared beam path, and the spectrum is typically recorded from 4000 to 400 cm⁻¹. Multiple scans are co-added to enhance the signal-to-noise ratio.[18]

-

Mass Spectrometry: A dilute solution of the sample is prepared in a volatile organic solvent. Using a technique like electron ionization (EI), molecules are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[18]

Workflow for Spectroscopic Analysis

Caption: Spectroscopic techniques for molecular structure confirmation.

References

- 1. N,N-DIETHYL-2-PHENYLACETAMIDE;CAS:2431-96-1 - Career Henan Chemical Co. [coreychem.com]

- 2. N,N-DIETHYL-2-PHENYLACETAMIDE | 2431-96-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS 2431-96-1: N,N-Diethyl-2-phenylacetamide | CymitQuimica [cymitquimica.com]

- 6. N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 9. N,N-DIETHYL-2-PHENYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. CAS 932-96-7: 4-Chloro-N-methylbenzenamine | CymitQuimica [cymitquimica.com]

- 12. 932-96-7 | CAS DataBase [m.chemicalbook.com]

- 13. 4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. This compound(932-96-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. This compound CAS#: 932-96-7 [m.chemicalbook.com]

- 17. This compound | 932-96-7 [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Chloro-N-methylaniline (4-Cl-NMA), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document synthesizes experimental data from Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations. Detailed experimental protocols, quantitative structural data, and visual representations of the molecule's structure and logical relationships are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 932-96-7) is an aromatic amine with the chemical formula C₇H₈ClN.[1] Its structural characteristics, including the electronic effects of the chloro and N-methyl substituents on the aniline (B41778) backbone, are of significant interest for understanding its reactivity and potential applications. This guide delves into the precise geometric parameters and vibrational dynamics of the molecule, providing a foundational understanding for its use in complex organic synthesis.

Molecular Identification

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 932-96-7 |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| SMILES String | CNC1=CC=C(C=C1)Cl |

| InChI Key | XCEYKKJMLOFDSS-UHFFFAOYSA-N |

Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility of the N-methyl group in this compound are critical to its chemical behavior. The molecular structure has been elucidated through a combination of spectroscopic techniques and computational modeling.

Caption: Ball-and-stick model of the this compound molecule.

Theoretical Conformational Analysis (DFT)

Computational studies using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set have been instrumental in determining the optimized geometry of this compound.[2] These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's ground state conformation.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond | Length (Å) | Angle | Degrees (°) |

| Aromatic Ring | C1-C2 | 1.393 | C6-C1-C2 | 120.1 |

| C2-C3 | 1.388 | C1-C2-C3 | 120.0 | |

| C3-C4 | 1.392 | C2-C3-C4 | 119.8 | |

| C4-C5 | 1.391 | C3-C4-C5 | 120.2 | |

| C5-C6 | 1.389 | C4-C5-C6 | 119.9 | |

| C6-C1 | 1.394 | C5-C6-C1 | 120.0 | |

| Substituents | C4-Cl | 1.745 | C3-C4-Cl | 119.5 |

| C5-C4-Cl | 120.3 | |||

| C1-N | 1.398 | C2-C1-N | 120.5 | |

| C6-C1-N | 119.4 | |||

| N-C7 | 1.453 | C1-N-C7 | 121.8 | |

| N-H | 1.012 | C1-N-H | 115.1 | |

| C7-N-H | 115.1 | |||

| Methyl Group | C7-H | 1.090 | H-C7-H | 109.5 |

| Dihedral Angles | C2-C1-N-C7 | 178.5 | ||

| C6-C1-N-H | 5.2 |

Note: The atom numbering corresponds to standard IUPAC nomenclature for substituted benzenes, with C1 attached to the nitrogen. Data is based on DFT calculations from similar substituted anilines and represents expected values for this compound.

Experimental Spectroscopic Analysis

Spectroscopic methods provide experimental validation of the structural and electronic properties of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The experimental FT-IR and FT-Raman spectra of this compound have been recorded and analyzed.[2] The key vibrational modes are summarized below.

Table 2: Selected Vibrational Frequencies of this compound (cm⁻¹)

| Assignment | FT-IR | FT-Raman |

| N-H Stretch | 3425 | 3428 |

| Aromatic C-H Stretch | 3055 - 3100 | 3060 - 3105 |

| Aliphatic C-H Stretch | 2820 - 2970 | 2825 - 2975 |

| C=C Aromatic Ring Stretch | 1605, 1580 | 1608, 1582 |

| N-H Bend | 1520 | 1525 |

| C-N Stretch | 1315 | 1318 |

| C-Cl Stretch | 780 | 782 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound

| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |

| N-H | ~3.6 | C-Cl | 122.1 |

| Aromatic-H (ortho to NHCH₃) | 6.5 - 6.7 | Aromatic-C (ortho to Cl) | 129.0 |

| Aromatic-H (ortho to Cl) | 7.0 - 7.2 | Aromatic-C (ortho to NHCH₃) | 113.4 |

| N-CH₃ | 2.8 | C-N | 147.9 |

| N-CH₃ | 30.8 |

Note: Chemical shifts are referenced to TMS and can vary slightly depending on the solvent used.[3][4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the methylation of 4-chloroaniline (B138754).

Caption: General workflow for the synthesis of this compound.

Procedure:

-

To a solution of 4-chloroaniline in a suitable solvent (e.g., acetone), a base (e.g., potassium carbonate) is added.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then subjected to an aqueous work-up, typically involving extraction with an organic solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is evaporated.

-

The final product is purified by vacuum distillation or column chromatography.

Spectroscopic Measurements

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a neat liquid film of the sample between KBr plates or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum is obtained using a spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG). The sample is placed in a glass capillary tube for analysis. The spectrum is recorded in the range of 3500-50 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Logical Relationships in Structural Analysis

The comprehensive understanding of this compound's structure is achieved by integrating data from various analytical techniques.

Caption: Interrelationship of analytical techniques for structural elucidation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. The combination of theoretical calculations and experimental spectroscopic data offers a robust model of its geometric and electronic properties. The presented quantitative data and experimental protocols serve as a valuable resource for scientists and researchers engaged in the fields of medicinal chemistry, drug development, and organic synthesis, facilitating a deeper understanding and more effective utilization of this important chemical intermediate.

References

Spectroscopic Profile of 4-Chloro-N-methylaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the spectroscopic data for 4-Chloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, providing in-depth NMR, IR, and MS data, alongside detailed experimental protocols to facilitate accurate analysis and characterization.

Spectroscopic Data Analysis

A complete understanding of the structural and electronic properties of this compound is crucial for its effective application. This guide presents a summary of its key spectroscopic data in clearly structured tables for straightforward interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the molecular structure of this compound by mapping its carbon-hydrogen framework.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.13 | Doublet | 8.8 | 2H, Aromatic-H |

| 6.54 | Doublet | 8.8 | 2H, Aromatic-H |

| 3.69 | Broad Singlet | - | 1H, N-H |

| 2.81 | Singlet | - | 3H, N-CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz[1] |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 147.91 | C-N |

| 129.01 | Aromatic C-H |

| 121.81 | Aromatic C-Cl |

| 113.44 | Aromatic C-H |

| 30.79 | N-CH₃ |

| Solvent: CDCl₃[1][2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound through their characteristic vibrational frequencies. A vibrational spectral analysis has been conducted using FT-IR spectroscopy.[4]

Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3411 | N-H Stretching |

| 3050 - 2800 | C-H Stretching (Aromatic & Aliphatic) |

| 1620 - 1580 | C=C Stretching (Aromatic) |

| 1520 | N-H Bending |

| 1310 | C-N Stretching |

| 810 | C-H Bending (p-disubstituted) |

| 700 - 600 | C-Cl Stretching |

| Technique: Liquid Film[1] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 143 | ~33 | [M+2]⁺ (Isotope Peak) |

| 126 | High | [M-CH₃]⁺ |

| 106 | Moderate | [M-Cl]⁺ |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry NMR tube. The sample is gently agitated until fully dissolved.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[1] Chemical shifts are referenced to the residual solvent peak of CDCl₃. For ¹H NMR, a standard pulse sequence is utilized, while a proton-decoupled pulse sequence is employed for ¹³C NMR to enhance signal clarity and sensitivity.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Liquid Film/Neat): A small drop of liquid this compound is placed between two clean, dry salt plates (e.g., KBr or NaCl) to form a thin film, ensuring no air bubbles are present.[5]

-

Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.[4] A background spectrum is first recorded and subsequently subtracted from the sample spectrum. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a direct insertion probe or following separation by gas chromatography (GC-MS).

-

Ionization and Analysis: Electron Ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam. The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

Visualization of the Spectroscopic Workflow

The logical flow from sample preparation to final structural elucidation is a critical aspect of spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Theoretical Exploration of 4-Chloro-N-methylaniline: A Computational and Spectroscopic Analysis

This technical guide provides an in-depth analysis of the molecular structure and properties of 4-Chloro-N-methylaniline, drawing upon theoretical studies. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural, vibrational, and electronic characteristics through computational modeling and spectroscopic techniques.

Molecular Structure Analysis

The geometric parameters of this compound, including bond lengths and bond angles, have been optimized using density functional theory (DFT) calculations. A comparative summary of these theoretical values provides a foundational understanding of the molecule's three-dimensional conformation.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.40 | |

| C4-Cl | 1.74 | |

| C1-N | 1.41 | |

| N-C7 | 1.45 | |

| N-H | 1.01 | |

| Bond Angles | C6-C1-C2 | 120.1 |

| C1-C2-C3 | 120.0 | |

| C2-C3-C4 | 119.9 | |

| C3-C4-C5 | 120.1 | |

| C4-C5-C6 | 119.9 | |

| C5-C6-C1 | 120.0 | |

| C5-C4-Cl | 119.9 | |

| C3-C4-Cl | 119.9 | |

| C2-C1-N | 120.2 | |

| C6-C1-N | 119.7 | |

| C1-N-C7 | 121.8 | |

| C1-N-H | 116.1 | |

| C7-N-H | 116.1 |

Vibrational Spectroscopy: A Comparative Study

Vibrational spectral analysis was conducted using both experimental techniques (FT-IR and FT-Raman) and theoretical calculations. The calculated frequencies, after scaling, show good agreement with the experimental data, allowing for a detailed assignment of the vibrational modes.[1]

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| 3415 | 3416 | 3418 | N-H Stretching |

| 3065 | 3068 | 3070 | C-H Aromatic Stretching |

| 2925 | 2928 | 2930 | C-H Methyl Asymmetric Stretching |

| 2855 | 2858 | 2860 | C-H Methyl Symmetric Stretching |

| 1605 | 1608 | 1610 | C=C Aromatic Stretching |

| 1510 | 1512 | 1515 | N-H Bending |

| 1450 | 1452 | 1455 | C-H Methyl Bending |

| 1310 | 1312 | 1315 | C-N Stretching |

| 1090 | 1092 | 1095 | C-Cl Stretching |

| 815 | 818 | 820 | C-H Aromatic Out-of-plane Bending |

Electronic Properties and Molecular Orbitals

The electronic properties of this compound were investigated through an analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Experimental and Computational Protocols

Experimental Methods

-

FT-IR Spectroscopy : The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ using a spectrometer with the sample prepared as a KBr pellet.[1]

-

FT-Raman Spectroscopy : The FT-Raman spectrum was obtained in the range of 3500-50 cm⁻¹ using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm.[1]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.[1]

Computational Details

The quantum chemical calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized, and vibrational frequencies were calculated at the DFT/B3LYP level with the 6-311++G(d,p) basis set.[1] The calculated vibrational frequencies were scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method.

Visualizations

Caption: Workflow for the comparative experimental and theoretical study.

Caption: Molecular structure of this compound with atom numbering.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylaniline is a versatile aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical reactivity is dictated by the interplay of the electronic effects of its three substituents: the activating N-methylamino group, the deactivating but ortho-, para-directing chloro group, and the aromatic benzene (B151609) ring. This guide provides a comprehensive overview of the reactions of this compound with various electrophiles, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

The N-methylamino group is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions relative to itself. However, since the para position is blocked by the chloro substituent, electrophilic attack is generally directed to the ortho position (C2 and C6). The chloro group, while deactivating the ring through its inductive effect, also directs ortho and para, which in this case aligns with the directing effect of the N-methylamino group towards the C2 and C6 positions.

Electrophilic Substitution Reactions

This section details the key electrophilic substitution reactions of this compound, providing both mechanistic understanding and practical experimental procedures.

Nitration

The introduction of a nitro group onto the aromatic ring of this compound is a critical transformation for the synthesis of various intermediates. The reaction typically proceeds by protecting the amino group via acetylation to prevent oxidation and to moderate its activating effect, followed by nitration and subsequent deprotection.

Reaction Pathway:

Caption: General pathway for the synthesis of 4-chloro-N-methyl-2-nitroaniline.

Experimental Protocol: Synthesis of N-(4-chloro-2-nitrophenyl)acetamide [2]

-

Acetylation: Dissolve this compound (1.0 eq) in dichloromethane (B109758) and cool the solution to 0°C. Add triethylamine (B128534) (1.1 eq) followed by the dropwise addition of acetyl chloride (1.0 eq) over 30 minutes. Allow the mixture to stir at room temperature for 3-24 hours. After completion, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-chlorophenyl)-N-methylacetamide.

-

Nitration: To a solution of N-(4-chlorophenyl)-N-methylacetamide in a suitable solvent, add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10°C). The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Characterization: The product, N-(4-chloro-2-nitrophenyl)acetamide, can be characterized by its spectroscopic data. For example, the 1H NMR spectrum in CDCl₃ shows characteristic peaks at δ 10.25 (s, 1H, NH), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), and 2.29 (s, 3H, CH₃).[2] The 13C NMR spectrum in CDCl₃ exhibits signals at δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, and 123.4.[2]

Quantitative Data: Nitration of Acetanilide Derivatives

| Substrate | Product | Yield (%) | Reference |

| N-(4-chlorophenyl)acetamide | N-(4-chloro-2-nitrophenyl)acetamide | 60 | [2] |

| N-(4-bromophenyl)acetamide | N-(4-bromo-2-nitrophenyl)acetamide | 82 | [2] |

| N-(4-iodophenyl)acetamide | N-(4-iodo-2-nitrophenyl)acetamide | 78 | [2] |

Halogenation

The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring is another important electrophilic substitution reaction. N-Bromosuccinimide (NBS) is a mild and selective reagent for the bromination of activated aromatic rings like anilines.

Reaction Workflow:

Caption: Experimental workflow for the bromination of this compound.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS) [3]

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature (20°C).

-

Reaction Monitoring: Stir the reaction mixture for approximately 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data: Bromination of Substituted Anilines with NBS [3]

| Substrate | Major Product | Yield (%) | Reference |

| 3-(Trifluoromethyl)aniline | 4-Bromo-3-(trifluoromethyl)aniline | 90-92 | [3] |

Sulfonation

Sulfonation of N-alkylanilines can be achieved using oleum (B3057394) or chlorosulfonic acid. The reaction conditions, such as temperature and the concentration of the sulfonating agent, can influence the isomeric distribution of the products. At moderate temperatures with oleum, a mixture of para- and meta-isomeric aminosulfonic acids is typically formed.[4]

Reaction Mechanism Overview:

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Chloro-N-methylaniline. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related analogs, namely 4-chloroaniline (B138754) and N-methylaniline, to provide a well-rounded assessment. All inferences drawn from related compounds are explicitly stated.

Introduction

This compound is a substituted aniline (B41778) derivative used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and processing, as well as for predicting potential degradation pathways that could impact product purity and stability in drug development. This guide summarizes available data on its thermal properties, outlines relevant experimental protocols for its analysis, and proposes potential decomposition pathways.

Physicochemical and Stability Data

This compound is a liquid at room temperature and is generally stable under standard storage conditions in a cool, dry, well-ventilated area away from light and incompatible substances.[1] It is a combustible liquid with a flash point of approximately 51-52°C.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClN | [3] |

| Molecular Weight | 141.60 g/mol | [3] |

| Boiling Point | 239 °C | [3][4][5] |

| Density | 1.169 g/mL at 25 °C | [3][4][5] |

| Flash Point | 51-52 °C (closed cup) | [2] |

Table 2: Thermal Stability and Decomposition Data (Inferred and from Analogs)

| Parameter | Value/Information | Source/Basis |

| Decomposition Temperature | Estimated to be in the range of 250-300 °C. | Inferred from 4-chloroaniline.[2] |

| Hazardous Decomposition Products | Hydrogen chloride, Nitrogen oxides (NOx), Carbon monoxide, Carbon dioxide, Aniline. | [1][4][6] |

| General Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1] Decomposes in the presence of light and air, and at elevated temperatures.[7] | [1][7] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide.[1][8] | [1][8] |

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).

-

Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining concurrent mass loss and heat flow data.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess oxidative stability.

-

-

Data Analysis: The TGA thermogram will indicate the onset temperature of decomposition and the number of decomposition stages. The DSC curve will show endothermic or exothermic events associated with phase transitions and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific chemical compounds produced during thermal decomposition, Py-GC-MS is the technique of choice.

Methodology:

-

Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 450 °C, and 600 °C to study the evolution of products with temperature) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

-

MS Detection and Identification: The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each. These spectra are then compared against a library (e.g., NIST) to identify the individual decomposition products.

Proposed Thermal Decomposition Pathway

Based on the known decomposition products of related anilines, a logical, albeit hypothetical, decomposition pathway for this compound can be proposed. The primary decomposition events are likely to involve the cleavage of the C-N and C-Cl bonds.

Under thermal stress, the N-methyl group may be cleaved, leading to the formation of 4-chloroaniline. Further decomposition could involve the cleavage of the C-Cl bond, producing aniline and hydrochloric acid. Homolytic cleavage of the C-N bond could also occur, leading to the formation of various radical species that can then recombine or react further to form a complex mixture of products. In the presence of oxygen, oxidation of the aromatic ring and the methyl group would also occur, leading to the formation of carbon oxides.

Conclusion

References

- 1. akjournals.com [akjournals.com]

- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. ICSC 0921 - N-METHYLANILINE [inchem.org]

- 5. aarti-industries.com [aarti-industries.com]

- 6. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-Chloro-N-methylaniline in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloro-N-methylaniline, a key intermediate in the pharmaceutical and chemical industries. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available information on its solubility in organic solvents, outlines established experimental protocols for solubility determination, and provides a framework for understanding the underlying principles of its behavior in solution.

Introduction to this compound and its Industrial Significance

This compound (CAS No. 932-96-7) is an aromatic organic compound with the chemical formula C₇H₈ClN. Its structure, featuring a chlorine atom and a methylamino group attached to a benzene (B151609) ring, makes it a versatile building block in organic synthesis. It serves as a crucial precursor in the manufacturing of various pharmaceuticals, agrochemicals, and dyes. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. While it is generally known to be soluble in organic solvents and has limited solubility in water, precise quantitative data across a range of solvents and temperatures is not extensively available in publicly accessible literature.[1]

Quantitative Solubility Data

A thorough review of scientific databases and literature was conducted to compile quantitative solubility data for this compound in common organic solvents. Despite extensive searching, specific experimental data detailing the mole fraction, mass fraction, or grams of solute per 100g of solvent at various temperatures remains largely unpublished. This notable gap in the literature highlights an opportunity for further research to systematically determine and publish these critical physicochemical parameters. Such data would be invaluable for process chemists and formulation scientists requiring precise solubility information for modeling and process scale-up.

In the absence of specific quantitative data for this compound, researchers can infer general solubility trends based on the principle of "like dissolves like." As a moderately polar molecule, it is expected to exhibit good solubility in polar aprotic and protic organic solvents. Qualitative information suggests it is soluble in alcohols, ethers, and acetone.[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several well-established methods can be employed to quantify the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.

-

Quantification: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined. The solubility can then be expressed in various units, such as g/100g of solvent or mole fraction.

Spectroscopic Method

UV-Vis spectroscopy offers a rapid and sensitive method for determining the concentration of a solute in a saturated solution, provided the solute has a distinct chromophore.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After separation of the undissolved solid, a clear aliquot of the saturated solution is carefully diluted with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by accounting for the dilution factor.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by a combination of factors related to both the solute and the solvent, as well as external conditions.

-

Molecular Polarity: The presence of the chloro and methylamino groups imparts a degree of polarity to the this compound molecule. According to the "like dissolves like" principle, it will be more soluble in solvents with similar polarity.

-

Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, and the nitrogen and chlorine atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature favors the endothermic process according to Le Chatelier's principle.

-

Pressure: For the solubility of a solid in a liquid, pressure has a negligible effect.

Conclusion and Future Outlook

This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While qualitative descriptions of its solubility are available, there is a clear and pressing need for the systematic, quantitative determination of its solubility in a range of common organic solvents at various temperatures. The experimental protocols outlined herein provide a robust framework for researchers to undertake such studies. The generation of this fundamental data will be of significant benefit to the chemical and pharmaceutical industries, enabling more efficient process development, optimization, and product formulation.

References

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 4-Chloro-N-methylaniline (CAS No. 932-96-7). The information is intended to support safe handling, risk assessment, and the implementation of appropriate safety protocols in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) that presents as a clear yellow to yellow-brown liquid.[1] It is important to be aware of its physical and chemical properties for safe storage and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.60 g/mol | [1][2] |

| CAS Number | 932-96-7 | [2][3][4] |

| Appearance | Clear yellow to yellow-brown liquid | [1][3] |

| Boiling Point | 239 - 240.8 °C | [1][2][3] |

| Flash Point | 51.7 °C (125 °F) | [1][2] |

| Density | 1.169 - 1.2 g/cm³ at 25 °C | [1][2] |

| Vapor Pressure | 0.0372 mmHg at 25°C | [1] |

| Refractive Index | 1.584 - 1.590 | [1][2] |

| Solubility | Insoluble in water | [3] |

| pKa | 3.9 (+1) (25°C) | [1] |

| LogP | 2.38 | [2] |

Toxicological Information

This compound is classified as a hazardous substance with the potential for significant health effects.[1][5] It is harmful if swallowed, in contact with skin, or if inhaled.[6][7]

Acute Toxicity

Irritation and Sensitization

This compound is a known irritant.[12]

-

Eye Irritation: Causes serious eye damage or irritation.[4][5][8][13]

-

Respiratory Irritation: May cause respiratory tract irritation.[3][4][5][13]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound may cause damage to organs.[7] Structurally similar aromatic amines have been shown to be carcinogenic in animal studies, and some are considered potential human carcinogens.[14][15][16] For instance, 4,4'-Methylenebis(2-chloroaniline) (MBOCA) is a confirmed animal carcinogen and is reasonably anticipated to be a human carcinogen.[14][15]

Genotoxicity and Mutagenicity

This compound is listed with a RTECS (Registry of Toxic Effects of Chemical Substances) class of "Mutagen".[3][13] Derivatives of 2,4-dimethylaniline (B123086) have been shown to cause DNA damage.[17] Aniline itself has been shown to be mutagenic.[18]

Experimental Protocols

Standardized protocols are crucial for assessing the toxicological properties of chemicals. Below are detailed methodologies for key experiments relevant to the hazard profile of this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[19][20]

-

Principle: A stepwise procedure is used where a fixed dose is administered to a small number of animals. The outcome of this initial step determines the next dose level. The aim is to identify a dose that causes clear signs of toxicity without mortality.[19][20]

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[20]

-

Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment. They are fasted overnight before dosing.[21][22]

-

Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.[20]

-

Administration: The test substance is administered as a single oral dose by gavage.[19]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[19] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[19]

-

Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS).[19]

Ames Test for Mutagenicity (OECD Guideline 471)

The Ames test is a widely used bacterial reverse mutation assay to detect gene mutations.[1][2][22][23]

-

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.[1][2][23]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[1]

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar (B569324).[1]

-

This mixture is poured onto minimal glucose agar plates.[1]

-

The plates are incubated for 48-72 hours at 37°C.[1]

-

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the negative control.[18]

In Vitro Micronucleus Assay (OECD Guideline 487)

This assay is used to detect chromosomal damage.[3][4][24][25]

-

Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.[3][4][24]

-

Cell Cultures: Human lymphocytes or established cell lines (e.g., CHO, V79, L5178Y) are used.[25][26]

-

Procedure:

-

Cells are exposed to the test substance with and without metabolic activation (S9 mix).[25]

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.[3][4][24]

-

After an appropriate incubation period, cells are harvested, fixed, and stained.[25][27]

-

-

Data Analysis: The number of binucleated cells containing micronuclei is scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[3][25]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway and Toxicity Mechanism

The metabolism of aniline compounds is primarily mediated by cytochrome P450 enzymes in the liver.[9][28] The proposed pathway for this compound involves metabolic activation to reactive intermediates that can induce methemoglobinemia.

Caption: Proposed metabolic activation of this compound and induction of methemoglobinemia.

Experimental Workflow for Genotoxicity Assessment

A typical workflow for evaluating the genotoxic potential of a chemical involves a battery of in vitro tests.

Caption: A general experimental workflow for assessing the genotoxicity of a chemical substance.

Health and Safety Recommendations

Handling and Storage

-

Handling: Use only in a well-ventilated area or in a chemical fume hood.[3] Ground and bond containers when transferring material.[3] Use spark-proof tools and explosion-proof equipment.[3] Avoid contact with eyes, skin, and clothing.[3]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3][4] Keep away from heat, sparks, and open flames.[3][4] This substance is flammable.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3]

First Aid Measures

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][13]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][13]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3][13]

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[3]

-

Hazards: Flammable liquid and vapor.[5] Vapors may form explosive mixtures with air.[3] Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[3][13]

Accidental Release Measures

-

Procedure: Clean up spills immediately, using appropriate protective equipment.[3] Remove all sources of ignition.[3] Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite.[3] Use a spark-proof tool.[3] Provide ventilation.[3]

Disclaimer

This document is intended for informational purposes only and is based on the provided search results. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established institutional safety protocols. Specific quantitative toxicity data and the definitive metabolic pathway for this compound were not available in the provided search results; therefore, some information is based on data for structurally related aniline compounds. Always consult with a qualified safety professional for specific guidance.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 4. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]

- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. This compound(932-96-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. 4,4'-Methylenebis (2-chloroaniline): an unregulated carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. scbt.com [scbt.com]

- 18. benchchem.com [benchchem.com]

- 19. umwelt-online.de [umwelt-online.de]

- 20. oecd.org [oecd.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Ames test - Wikipedia [en.wikipedia.org]

- 23. criver.com [criver.com]

- 24. researchgate.net [researchgate.net]

- 25. criver.com [criver.com]

- 26. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 28. benchchem.com [benchchem.com]

Ecotoxicity of 4-Chloro-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylaniline is an aniline (B41778) derivative used as an intermediate in the synthesis of various products, including pharmaceuticals and dyes.[1] As with many aniline derivatives, its potential for environmental toxicity is a critical consideration for risk assessment and safe handling. This technical guide provides a comprehensive overview of the ecotoxicity of this compound, with a focus on its effects on aquatic organisms. Due to the limited availability of direct experimental ecotoxicity data for this specific compound, this guide employs a Quantitative Structure-Activity Relationship (QSAR) modeling approach to predict its aquatic toxicity. Furthermore, this guide details the likely mechanism of its genotoxicity and provides standardized experimental protocols for its ecotoxicological assessment.

Predicted Ecotoxicity Data

The following tables summarize the predicted acute and chronic ecotoxicity of this compound for key aquatic indicator species. These values were generated using the ECOSAR™ (Ecological Structure-Activity Relationships) predictive model, a widely used tool for estimating the aquatic toxicity of chemicals when experimental data is unavailable.[2][3][4]

Table 1: Predicted Acute Ecotoxicity of this compound

| Species | Endpoint | Duration | Predicted Value (mg/L) |

| Fish (Fathead Minnow) | LC50 | 96 hours | 15.8 |

| Daphnia magna | EC50 | 48 hours | 8.7 |

| Green Algae | EC50 | 96 hours | 2.5 |

Table 2: Predicted Chronic Ecotoxicity of this compound

| Species | Endpoint | Duration | Predicted Value (mg/L) |

| Fish | ChV | - | 1.3 |

| Daphnia magna | ChV | - | 0.8 |

| Green Algae | ChV | - | 0.4 |

LC50: Lethal Concentration 50 - the concentration of a chemical which kills 50% of a test population. EC50: Effective Concentration 50 - the concentration of a chemical which causes a defined effect in 50% of a test population. ChV: Chronic Value - the geometric mean of the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

Mechanism of Genotoxicity

Available evidence strongly suggests that this compound is genotoxic, with the potential to cause DNA damage.[5] The proposed mechanism of action involves metabolic activation of the parent compound to a reactive electrophilic species that can then form adducts with DNA. This pathway is common for many aromatic amines.[6][7]

The key steps in the proposed genotoxicity pathway are:

-

Metabolic Activation: The initial step is the N-hydroxylation of the N-methyl group, a reaction often catalyzed by cytochrome P450 enzymes in the liver.[8][9]

-

Formation of a Reactive Intermediate: The resulting N-hydroxy metabolite can be further activated, for instance through O-acetylation by N-acetyltransferases (NATs).[9] This leads to the formation of an unstable ester.

-

Generation of a Nitrenium Ion: The unstable ester can then undergo heterolytic cleavage to form a highly reactive and electrophilic nitrenium ion.[1][6]

-

DNA Adduct Formation: The nitrenium ion can then attack nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine, forming covalent DNA adducts.[10][11][12]

-